7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a phenyl group substituted with a 4-chlorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . These reactions are often carried out under mild conditions, such as room temperature, and may involve the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. One-pot catalyst-free procedures have been developed for the preparation of triazolopyrimidine derivatives, which can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with NaBH4 can yield reduced triazolopyrimidine derivatives, while nucleophilic substitution can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it inhibits the influenza virus RNA polymerase by preventing the heterodimerization of the PA and PB1 subunits . Additionally, its cytotoxic effects on cancer cells are likely due to its ability to interfere with cellular processes essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolopyrimidine scaffold but has distinct chemical properties and applications.
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: A related compound with a hydroxy group and different substitution pattern.
Uniqueness
7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit influenza virus RNA polymerase and exhibit cytotoxic activities against cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
7-[2-[(4-chlorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O/c19-14-7-5-13(6-8-14)11-24-17-4-2-1-3-15(17)16-9-10-20-18-21-12-22-23(16)18/h1-10,12H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUCJMRKVDKWBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC3=NC=NN23)OCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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